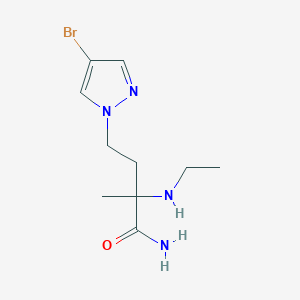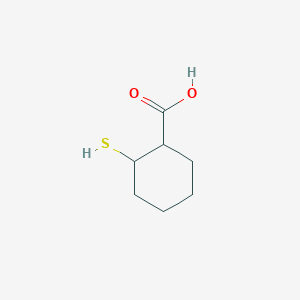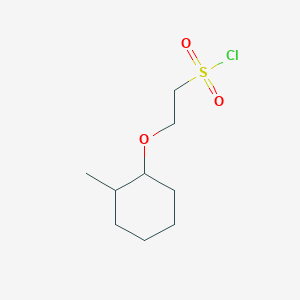
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-methylcyclohexanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed from these reactions are sulfonamide, sulfonate esters, sulfonyl hydride, and sulfonic acids .
Wissenschaftliche Forschungsanwendungen
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonate groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism by which 2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonate ester or sulfonamide through nucleophilic substitution. The molecular targets include nucleophilic functional groups such as hydroxyl and amino groups. The pathways involved in these reactions typically follow a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Vergleich Mit ähnlichen Verbindungen
2-((2-Methylcyclohexyl)oxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure and different reactivity profile.
2-Methoxyethane-1-sulfonyl chloride: Similar in structure but with a methoxy group instead of a methylcyclohexyl group, leading to different chemical properties and applications.
Cyclohexanesulfonyl chloride: Similar in having a cyclohexyl group but lacks the ethane-1-oxy linkage, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of a sulfonyl chloride with the stability and steric effects of a methylcyclohexyl group, making it suitable for specialized applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C9H17ClO3S |
|---|---|
Molekulargewicht |
240.75 g/mol |
IUPAC-Name |
2-(2-methylcyclohexyl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO3S/c1-8-4-2-3-5-9(8)13-6-7-14(10,11)12/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
BBSAUENVZIJLSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1OCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15302890.png)
![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)
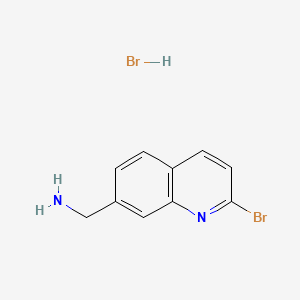
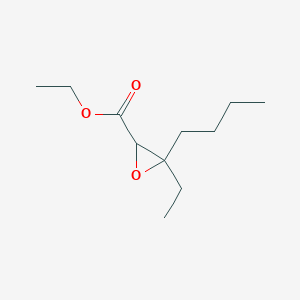
![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
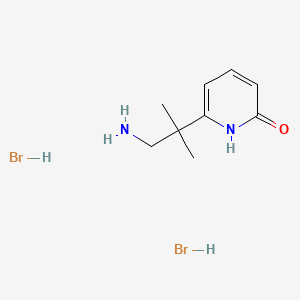
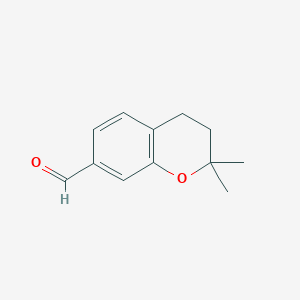
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
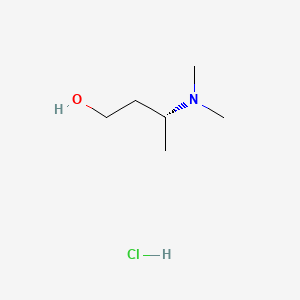
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)
